REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.S(Cl)(Cl)=O.[CH3:16]O>>[CH3:16][O:8][C:7](=[O:9])[C:6]1[CH:5]=[CH:4][C:3]([CH2:2][NH2:1])=[CH:11][CH:10]=1
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Name
|
|
Quantity
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300 g
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Type
|
reactant
|
Smiles
|
NCC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
473 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 6 h
|
Duration
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6 h
|
Type
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CUSTOM
|
Details
|
followed by the removal of the solvent under reduced pressure
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Type
|
CUSTOM
|
Details
|
to obtain the crude product
|
Type
|
CUSTOM
|
Details
|
The crude was purified by acid-base work up
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)CN)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |